molecular formula C14H15N3O4 B12283832 Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate

Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B12283832
M. Wt: 289.29 g/mol
InChI Key: YSTVIMXTTXOZGZ-UHFFFAOYSA-N
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Description

Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles It features a carboxylate ester group, a methyl group, and a Cbz (carbobenzyloxy) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate typically involves the protection of an amino group using the Cbz group, followed by the formation of the pyrazole ring. One common method involves the reaction of an appropriate hydrazine derivative with a β-keto ester, followed by protection of the amino group with benzyl chloroformate (CbzCl) under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient reaction conditions, such as one-pot synthesis and the use of protecting groups, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, while oxidation can lead to carboxylic acids or other oxidized derivatives .

Scientific Research Applications

Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The Cbz-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The pyrazole ring can also interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(Boc-amino)-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

    Methyl 4-(Fmoc-amino)-1-methyl-1H-pyrazole-3-carboxylate: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

    Methyl 4-(Alloc-amino)-1-methyl-1H-pyrazole-3-carboxylate: Contains an Alloc (allyloxycarbonyl) protecting group

Uniqueness

Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

methyl 1-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-17-8-11(12(16-17)13(18)20-2)15-14(19)21-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,19)

InChI Key

YSTVIMXTTXOZGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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